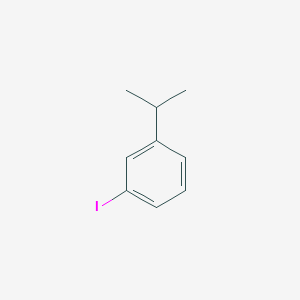

1-Iodo-3-isopropylbenzene

Description

BenchChem offers high-quality 1-Iodo-3-isopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-3-isopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEHQMOOXFPCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304690 | |

| Record name | 1-Iodo-3-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19099-56-0 | |

| Record name | 1-Iodo-3-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19099-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-3-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Overview: A Question of Regiochemistry

An In-depth Technical Guide to the Synthesis of 1-Iodo-3-isopropylbenzene

This guide provides a comprehensive, technically-grounded exploration of the synthesis of 1-iodo-3-isopropylbenzene, a valuable aryl iodide intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify the strategic selection of synthetic routes, and offer detailed, field-proven protocols. Our focus is on ensuring a reproducible, high-yield synthesis grounded in robust scientific integrity.

The synthesis of a substituted benzene ring is fundamentally a challenge of regiochemical control. For 1-iodo-3-isopropylbenzene, the meta substitution pattern is the critical structural feature. A retrosynthetic analysis presents two apparent pathways:

-

Direct Electrophilic Iodination: The direct installation of an iodine atom onto a commercially available isopropylbenzene precursor.

-

Amine-Directed Synthesis: The conversion of a strategically positioned amino group on an aniline precursor into the desired iodo functionality via a diazonium salt intermediate.

A discerning analysis of electrophilic aromatic substitution (SEAr) principles reveals a critical flaw in the first approach. The isopropyl group is an ortho-, para-director due to its electron-donating nature (hyperconjugation and weak inductive effect). Consequently, direct iodination of isopropylbenzene would overwhelmingly yield a mixture of 2-iodo- and 4-iodoisopropylbenzene, making the isolation of the desired meta-isomer impractical and inefficient.[1][2]

Therefore, the most logical and efficient strategy is the amine-directed synthesis, specifically the Sandmeyer-type reaction , starting from 3-isopropylaniline. This route provides absolute regiochemical control, as the position of the final iodo group is predetermined by the location of the amine in the starting material.

Caption: Retrosynthetic analysis for 1-Iodo-3-isopropylbenzene.

Part 1: Synthesis of the Precursor, 3-Isopropylaniline

The cornerstone of this synthesis is the availability of 3-isopropylaniline. While commercially available, it can also be readily prepared in the laboratory via the reduction of 3-isopropylnitrobenzene. Iron powder in the presence of an acid is a classic, cost-effective, and reliable method for this transformation.

Experimental Protocol: Reduction of 3-Isopropylnitrobenzene

This protocol details the reduction of 3-isopropylnitrobenzene to 3-isopropylaniline using iron and hydrochloric acid in an aqueous ethanol solvent system.[3]

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reactant Charging: To the flask, add 3-isopropylnitrobenzene (1.0 eq), 50% aqueous ethanol, and iron powder (approx. 3.0 eq).

-

Initiation: Begin vigorous stirring. To the refluxing mixture, carefully add a solution of concentrated hydrochloric acid in 50% aqueous ethanol dropwise. The reaction is exothermic and should be controlled.

-

Reaction: After the addition is complete, maintain the mixture at reflux with continued stirring for 1-2 hours to ensure the reaction goes to completion.

-

Work-up (Basification): Allow the mixture to cool slightly and make it basic by adding a solution of sodium hydroxide (e.g., 2.5 N) until the pH is >10. This step neutralizes the acid and precipitates iron hydroxides.

-

Work-up (Isolation): The product, 3-isopropylaniline, can be isolated from the basic mixture by steam distillation.[3] The distillate is then extracted with an organic solvent (e.g., chloroform, ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 3-isopropylaniline.[3]

| Parameter | Value |

| Starting Material | 3-Isopropylnitrobenzene |

| Reagents | Iron powder, HCl, NaOH |

| Solvent | 50% Aqueous Ethanol |

| Reaction Time | 1-2 hours at reflux |

| Purification | Vacuum Distillation |

| Typical Yield | >85% |

Part 2: Synthesis of 1-Iodo-3-isopropylbenzene via a Sandmeyer-Type Reaction

With the precursor in hand, the core transformation can proceed. This involves two distinct chemical steps performed sequentially in one pot: the diazotization of 3-isopropylaniline, followed by the substitution of the diazonium group with iodide.

Mechanistic Rationale

Diazotization: The first step is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[4] Nitrous acid is unstable and must be generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C).[5] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, particularly by reacting with water to form a phenol.[5][6]

Caption: Mechanism of arenediazonium salt formation.

Iodide Substitution: The Sandmeyer reaction for introducing chloro- and bromo- substituents typically requires a copper(I) salt catalyst.[7][8] However, for the synthesis of aryl iodides, a copper catalyst is unnecessary. The iodide ion (I⁻) itself is a sufficiently strong nucleophile and reducing agent to react directly with the diazonium salt.[9] The reaction is believed to proceed through a radical pathway, initiated by electron transfer from the iodide ion to the diazonium cation, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical, which then combines with an iodine radical.[7][9]

Experimental Protocol: One-Pot Diazotization and Iodination

This protocol describes a robust, one-pot method for converting 3-isopropylaniline into 1-iodo-3-isopropylbenzene.

Caption: Experimental workflow for the synthesis of 1-Iodo-3-isopropylbenzene.

Step-by-Step Methodology:

-

Diazotization Setup: In a flask, prepare a solution of concentrated hydrochloric acid (approx. 3.0 eq) in water. Cool this solution in an ice/salt bath to 0 °C.

-

Amine Addition: Slowly add 3-isopropylaniline (1.0 eq) to the cold acid solution with stirring. The amine salt may precipitate.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, approx. 1.05 eq) in cold water. Add this solution dropwise to the stirred amine salt suspension, ensuring the temperature is strictly maintained between 0 and 5 °C. A positive test with starch-iodide paper can confirm a slight excess of nitrous acid.

-

Diazonium Salt Formation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.

-

Iodination: Prepare a solution of potassium iodide (KI, approx. 1.1 eq) in water. Slowly add this solution to the cold diazonium salt solution. You will observe the evolution of nitrogen gas.

-

Reaction Completion: Once the KI addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours, or until the vigorous bubbling of N₂ gas has stopped.[9]

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess iodine (the dark color will disappear).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (2-3 times).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude 1-iodo-3-isopropylbenzene can then be purified by vacuum distillation.

| Parameter | Value |

| Starting Material | 3-Isopropylaniline |

| Reagents | NaNO₂, HCl, KI |

| Temperature (Diazotization) | 0-5 °C |

| Temperature (Iodination) | 0 °C to Room Temperature |

| Key Observation | Evolution of N₂ gas |

| Purification | Vacuum Distillation |

| Typical Yield | 75-90% |

Safety and Handling

-

Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive.[5] For this reason, they are almost always generated in situ in a cold solution and used immediately without isolation.

-

Reagents: Handle concentrated acids and all organic chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood.

-

Quenching: The work-up with sodium thiosulfate is an important step to safely neutralize any unreacted iodine.

Conclusion

The synthesis of 1-iodo-3-isopropylbenzene is most effectively and rationally achieved through a Sandmeyer-type reaction of 3-isopropylaniline. This strategy circumvents the significant regiochemical challenges posed by the direct iodination of isopropylbenzene. The two-stage process, beginning with the reduction of 3-isopropylnitrobenzene followed by a one-pot diazotization and iodination, represents a robust, high-yielding, and scalable route to this important synthetic intermediate. The protocols and mechanistic insights provided in this guide offer a validated framework for its successful preparation in a research or developmental setting.

References

-

Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of E. 3-isopropylaniline. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

-

YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]

-

National Institutes of Health. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]

-

ChemBK. (2024, April 9). m-Isopropylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]

-

CurlyArrows Organic Chemistry. (n.d.). Why is Iodination of Benzene Difficult?. Retrieved from [Link]

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

ResearchGate. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (ii) 1-Iodo-4-(3-methoxy-1-propynyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-3-(1-methylethyl)benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iodosobenzene. Retrieved from [Link]

-

Chemguide. (n.d.). Making diazonium salts from phenylamine (aniline). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

physical and chemical properties of 1-Iodo-3-isopropylbenzene

An In-depth Technical Guide to 1-Iodo-3-isopropylbenzene

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Iodo-3-isopropylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the core characteristics of the compound, including its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and data analysis.

Introduction

1-Iodo-3-isopropylbenzene, also known as 3-iodocumene, is an aromatic organic compound with the chemical formula C9H11I.[1][2] Its structure consists of a benzene ring substituted with an iodine atom and an isopropyl group at positions 1 and 3, respectively. This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in various organic syntheses. The presence of the iodo- group allows for a range of cross-coupling reactions, while the isopropyl group influences its physical properties and steric interactions. This guide will explore the fundamental aspects of this compound, providing a technical resource for its effective utilization in research and development.

Physicochemical Properties

The are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H11I | [1][2] |

| Molecular Weight | 246.09 g/mol | [1] |

| CAS Number | 19099-56-0 | [1][2][3] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | 236-238 °C (for the related isomer 1-Iodo-4-isopropylbenzene) | [4][5][6] |

| Density | 1.525 g/cm³ (for the related isomer 1-Iodo-4-isopropylbenzene) | [4][6] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and toluene.[7] | [7] |

| Refractive Index | 1.5780 (for the related isomer 1-Iodo-4-isopropylbenzene) | [5] |

Note: Some physical data, such as boiling point and density, are reported for the isomeric compound 1-Iodo-4-isopropylbenzene due to a lack of specific data for the 1,3-isomer in the search results. While these values provide a close approximation, slight variations are expected due to the different substitution patterns.

Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of 1-Iodo-3-isopropylbenzene. While specific spectra for this compound were not found in the initial search, a predictive analysis based on its structure can be provided.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1-Iodo-3-isopropylbenzene is expected to show distinct signals corresponding to the aromatic and isopropyl protons.

-

Isopropyl Protons: A doublet for the six methyl (CH₃) protons and a septet for the single methine (CH) proton. The integration ratio would be 6:1.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the meta-substitution, a complex splitting pattern is anticipated.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule.

-

Isopropyl Carbons: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.

-

Aromatic Carbons: Six signals for the aromatic carbons, with the carbon attached to the iodine atom being significantly shifted downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the alkyl group.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 246. A prominent peak corresponding to the loss of the iodine atom (M - 127)⁺ at m/z = 119 is also expected. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of the molecular ion region.

Synthesis and Reactivity

1-Iodo-3-isopropylbenzene is a useful research chemical and a key intermediate in organic synthesis.[3][8] Its synthesis typically involves the iodination of cumene (isopropylbenzene) or the Sandmeyer reaction of 3-isopropylaniline.

Synthesis of 1-Iodo-3-isopropylbenzene

Method 1: Direct Iodination of Cumene

This method involves the electrophilic substitution of cumene with an iodinating agent, often in the presence of an oxidizing agent to generate the electrophilic iodine species.

Experimental Protocol: Iodination of Cumene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place cumene and a suitable solvent (e.g., benzene).

-

Reagent Addition: Add iodine (I₂) to the flask. Heat the mixture to approximately 50°C.

-

Oxidizing Agent: Slowly add nitric acid (or another suitable oxidizing agent) through the separatory funnel while maintaining the temperature.[9]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture and wash it with a 10% sodium hydroxide solution to remove unreacted iodine and acidic byproducts. Separate the organic layer.

-

Purification: The crude product is purified by steam distillation followed by fractional distillation under reduced pressure to obtain 1-Iodo-3-isopropylbenzene.[10]

Method 2: From 3-Isopropylaniline via Sandmeyer Reaction

This is a two-step process starting from 3-isopropylaniline.

Step 1: Synthesis of 3-Isopropylaniline

3-Isopropylaniline can be synthesized by the reduction of 3-isopropylnitrobenzene.[10]

Experimental Protocol: Synthesis of 3-Isopropylaniline

-

Reaction Setup: Dissolve 3-isopropylnitrobenzene in 50% aqueous ethanol in a round-bottom flask with good stirring.

-

Reduction: Add iron powder to the solution. Heat the mixture to reflux.

-

Acid Addition: Add a solution of concentrated hydrochloric acid in 50% aqueous ethanol while maintaining reflux and stirring.[10]

-

Basification and Extraction: After the reaction is complete, make the mixture basic with 2.5 N sodium hydroxide and perform steam distillation. Extract the distillate with chloroform.

-

Purification: Dry the chloroform layer and concentrate it by distillation. The residue is then vacuum distilled to yield 3-isopropylaniline.[10]

Step 2: Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of 3-isopropylaniline followed by treatment with a solution of potassium iodide.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Dissolve 3-isopropylaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Work-up: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Reactivity

The reactivity of 1-Iodo-3-isopropylbenzene is primarily dictated by the C-I bond. It readily participates in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a versatile building block for the synthesis of more complex molecules. The iodine atom can be replaced by a variety of functional groups, including aryl, alkyl, and alkynyl groups.

The isopropyl group, being an ortho-, para-director and weakly activating, will influence the regioselectivity of any further electrophilic aromatic substitution reactions on the benzene ring.

Applications

1-Iodo-3-isopropylbenzene is primarily used as a research chemical and an intermediate in organic synthesis.[3] Its ability to undergo cross-coupling reactions makes it a valuable precursor for the synthesis of:

-

Pharmaceuticals: As a building block for creating complex molecular scaffolds found in various drug candidates.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Materials Science: For the synthesis of specialty polymers and dyes where the introduction of an isopropylphenyl group can modify the material's properties.[8]

Safety and Handling

1-Iodo-3-isopropylbenzene should be handled with care in a well-ventilated fume hood. It may be harmful if inhaled, ingested, or absorbed through the skin.[11] It is also an irritant to the skin and eyes.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong bases.[11][12]

Visualization of Synthetic Pathways

Synthesis of 1-Iodo-3-isopropylbenzene via Sandmeyer Reaction

Caption: Synthetic route to 1-Iodo-3-isopropylbenzene from 3-isopropylnitrobenzene.

Conclusion

1-Iodo-3-isopropylbenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined physicochemical properties and reactivity profile make it an important tool for researchers in academia and industry. This guide has provided a detailed overview of its synthesis, properties, and applications, serving as a foundational resource for its use in the laboratory.

References

-

PrepChem.com. (n.d.). Synthesis of E. 3-isopropylaniline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Iodo-3-isopropylbenzene | CAS No: 19099-56-0. Retrieved from [Link]

-

ChemBK. (2024, April 9). m-Isopropylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-3-(1-methylethyl)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (3-iodopropyl)- (CAS 4119-41-9). Retrieved from [Link]

-

PubChem. (n.d.). Benzene, (3-iodopropyl)-. Retrieved from [Link]

-

CPAChem. (2023, May 23). Safety data sheet: Isopropylbenzene. Retrieved from [Link]

-

AOBChem. (2024, August 29). Safety Data Sheet: 1-(benzyloxy)-4-iodo-2-isopropylbenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US4788354A - Method for the synthesis of iodobenzene.

-

CAS Common Chemistry. (n.d.). 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, sodium salt (1:1), (2R)-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-3-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-3-methyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iodosobenzene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tigecycline - Impurity B (Hydrochloride Salt) | CAS No : 149934-21-4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodosylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. Retrieved from [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Iodo-3-nitrobenzene - Hazardous Agents. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 1-Isopropyl-3-methylbenzene (HMDB0037051). Retrieved from [Link]

Sources

- 1. 1-Iodo-3-(1-methylethyl)benzene | C9H11I | CID 18517089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. fishersci.com [fishersci.com]

- 5. 17356-09-1 CAS MSDS (1-IODO-4-ISOPROPYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 17356-09-1 Cas No. | 1-Iodo-4-isopropylbenzene | Apollo [store.apolloscientific.co.uk]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. 1-IODO-3-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 3-Isopropylaniline | 5369-16-4 | FI70312 | Biosynth [biosynth.com]

An In-Depth Technical Guide to 1-Iodo-3-isopropylbenzene (CAS 19099-56-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Iodo-3-isopropylbenzene is a substituted aromatic halide that has emerged as a important building block in modern synthetic organic chemistry. Its significance lies in the strategic placement of an isopropyl group and a highly reactive iodine atom on the benzene ring. This configuration makes it an exceptionally versatile intermediate, particularly in the construction of complex molecular architectures required for drug discovery and development.[1][2] The carbon-iodine bond serves as a highly efficient synthetic handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth analysis of its properties, synthesis, core reactivity, and safe handling, positioning it as a key reagent for medicinal chemists and process development scientists.

Molecular Profile and Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key data for 1-Iodo-3-isopropylbenzene are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 19099-56-0 | [1][3][4] |

| Molecular Formula | C₉H₁₁I | [3][5][6] |

| Molecular Weight | 246.09 g/mol | [3][5][6] |

| IUPAC Name | 1-iodo-3-propan-2-ylbenzene | [6] |

| Synonyms | 3-Iodoisopropylbenzene, 1-Iodo-3-(1-methylethyl)benzene | [3][6] |

| Physical State | Combustible Liquid | [7] |

| InChIKey | ABEHQMOOXFPCPF-UHFFFAOYSA-N | [6] |

Strategic Importance in Synthesis

The value of 1-Iodo-3-isopropylbenzene is not merely as a chemical entity, but as a strategic linchpin in multi-step synthetic sequences. The isopropyl group provides steric bulk and lipophilicity, common features in pharmacologically active molecules, while the iodo group offers a predictable and highly reactive site for molecular elaboration. The C-I bond is the weakest of the carbon-halogen bonds, making it the most reactive substrate in the rate-determining oxidative addition step of many catalytic cycles.[8] This high reactivity allows for milder reaction conditions, broader functional group tolerance, and often higher yields compared to the corresponding bromo- or chloro-analogs.

Figure 1: 1-Iodo-3-isopropylbenzene as a central hub for key synthetic transformations.

Synthesis of 1-Iodo-3-isopropylbenzene

While commercially available, understanding the synthesis of this key intermediate is valuable. A common and effective method is the direct electrophilic iodination of isopropylbenzene.

Protocol: Direct Iodination of Isopropylbenzene

This protocol is based on a well-established method for the iodination of activated aromatic rings.[9]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylbenzene (1.0 eq.) in dimethylformamide (DMF, ~3-5 mL per mmol of substrate).

-

Addition of Base and Iodine: Add potassium hydroxide (KOH, 3.0-4.0 eq.) to the solution, followed by the portion-wise addition of iodine (I₂, 2.0 eq.). The base is critical as it facilitates the formation of a more potent iodinating species.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite (NaHSO₃). This step neutralizes any unreacted iodine. A precipitate may form.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 1-iodo-3-isopropylbenzene.

Core Applications in Cross-Coupling Chemistry

The utility of 1-iodo-3-isopropylbenzene is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[8] The high reactivity of the C-I bond in 1-iodo-3-isopropylbenzene makes it an ideal substrate for this transformation.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid/ester (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Field-Proven Protocol:

-

Setup: To an oven-dried Schlenk tube, add 1-iodo-3-isopropylbenzene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is one of the most powerful methods for synthesizing aryl amines, which are prevalent in pharmaceuticals.[10][11] Aryl iodides are highly effective coupling partners.[12]

Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl iodide to Pd(0). The coordinated amine is then deprotonated by a strong base, which facilitates reductive elimination to form the C-N bond.[12][13]

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Protocol: [14]

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 eq.).

-

Reagent Addition: Add 1-iodo-3-isopropylbenzene (1.0 eq.) and the desired primary or secondary amine (1.1-1.2 eq.).

-

Solvent and Heating: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat to 80-110 °C until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture, dilute with ether or ethyl acetate, and filter through a pad of Celite® to remove palladium residues. The filtrate is then concentrated and the product purified by column chromatography or crystallization.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a direct route to aryl alkynes, important structures in materials science and medicinal chemistry. The reaction is most efficient with aryl iodides due to their high reactivity.

Mechanistic Rationale: This reaction uniquely involves two catalytic cycles. The palladium cycle is similar to those above. A co-catalytic copper(I) cycle deprotonates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) intermediate.

Field-Proven Protocol:

-

Setup: Combine 1-iodo-3-isopropylbenzene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a Schlenk flask under an inert atmosphere.

-

Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by the terminal alkyne (1.1-1.5 eq.) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.). The base serves both to neutralize the HI byproduct and as a solvent in some cases.

-

Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC.

-

Workup and Purification: Once complete, dilute the mixture with ether and filter through Celite®. The filtrate is washed with saturated aqueous NH₄Cl (to remove copper salts), brine, dried, and concentrated. The desired aryl alkyne is then purified by chromatography.

Alternative Transformations: Grignard Reagent Formation

Beyond palladium catalysis, 1-iodo-3-isopropylbenzene can be converted into a powerful nucleophile via the formation of a Grignard reagent. This opens a different avenue of synthetic utility.

Workflow Rationale: The C-I bond can be readily converted to a C-MgI bond either by direct reaction with magnesium metal or, more cleanly, through a halogen-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. The resulting arylmagnesium species is a potent nucleophile capable of reacting with a wide range of electrophiles.

Figure 4: Synthetic workflow for the formation and reaction of the Grignard reagent.

Spectroscopic Characterization Guide

Authenticating the structure of 1-Iodo-3-isopropylbenzene is critical. Below is a guide to the expected spectroscopic signals based on its structure and data from analogous compounds.

| Technique | Expected Signals |

| ¹H NMR | ~7.6-7.7 ppm (s, 1H): Proton between the iodo and isopropyl groups (H-2). ~7.4-7.5 ppm (d, 1H): Proton ortho to iodo (H-4). ~7.1-7.2 ppm (d, 1H): Proton para to iodo (H-6). ~6.9-7.0 ppm (t, 1H): Proton between the two substituents (H-5). ~2.8-3.0 ppm (septet, 1H): Methine proton of the isopropyl group. ~1.2-1.3 ppm (d, 6H): Methyl protons of the isopropyl group. |

| ¹³C NMR | ~150-152 ppm: Aromatic carbon attached to the isopropyl group (C-3). ~138-142 ppm: Aromatic carbons ortho to the iodo group (C-2, C-4). ~128-132 ppm: Aromatic carbons meta to the iodo group (C-5, C-6). ~94-96 ppm: Aromatic carbon directly attached to iodine (C-1, signal significantly shielded by the heavy atom effect). ~33-35 ppm: Methine carbon of the isopropyl group. ~23-25 ppm: Methyl carbons of the isopropyl group. |

| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2970-2870 cm⁻¹: Aliphatic C-H stretching (from isopropyl group). ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations. ~880-750 cm⁻¹: C-H out-of-plane bending, characteristic of 1,3-disubstitution. ~1000-1100 cm⁻¹: C-I stretching (often weak). |

| Mass Spec (MS) | M⁺ at m/z = 246: Molecular ion peak. Fragment at m/z = 119: Loss of iodine atom ([M-I]⁺), often a prominent peak. Fragment at m/z = 104: Loss of an additional methyl group from the isopropyl fragment. |

Safety, Handling, and Storage Protocols

Proper handling of 1-Iodo-3-isopropylbenzene is essential for laboratory safety. The following protocols are synthesized from available Safety Data Sheets (SDS).[7]

| Aspect | Protocol |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and ground all equipment to prevent static discharge. Avoid breathing vapor or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Storing under an inert gas like argon or nitrogen is recommended to prevent degradation.[7] |

| Spill Response | Remove all sources of ignition. Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®).[7] Collect and place in a suitable container for disposal. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] |

| Incompatibilities | Strong oxidizing agents. |

Conclusion: The Synthetic Chemist's Verdict

1-Iodo-3-isopropylbenzene stands out as a highly valuable and versatile building block for synthetic chemists. Its predictable reactivity, particularly in robust and high-yielding palladium-catalyzed cross-coupling reactions, allows for the efficient construction of the complex C-C and C-N bonds that form the backbone of many modern pharmaceutical candidates. Its utility, coupled with a well-understood safety profile, ensures its continued and expanding role in the drug discovery and development pipeline.

References

- Chem Service. (2014, August 9).

- Santa Cruz Biotechnology. 1-Iodo-3-isopropylbenzene | CAS 19099-56-0. SCBT.

- Synquest Labs. 1-Iodo-3-isopropylbenzene.

- LookChem. cas 19099-56-0|| where to buy 1-iodo-3-propan-2-ylbenzene.

- Pharmaffiliates. CAS No: 19099-56-0| Chemical Name : 1-Iodo-3-isopropylbenzene.

- Sigma-Aldrich. (2024, September 8).

- PubChem. 1-Iodo-3-(1-methylethyl)benzene | C9H11I | CID 18517089.

- NOAA. 1-IODO-3-NITROBENZENE. CAMEO Chemicals.

- Wikipedia.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- NROChemistry. Sonogashira Coupling.

- Wikipedia. Sonogashira coupling.

- Fisher Scientific.

- Fisher Scientific. (2024, March 30).

- PubChem. 1-Iodo-3-(1-methylethyl)benzene.

- ResearchGate. (2025, August 5). Vibrational spectra and structure of isopropylbenzene.

- Organic Chemistry Portal. Sonogashira Coupling.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Chemistry LibreTexts. (2023, June 30).

- ChemSpider Synthetic Pages.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- MH Chem. (2022, July 12).

- ChemicalBook. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR spectrum.

- ChemicalBook. 1,3-DIISOPROPYLBENZENE(99-62-7) 13C NMR spectrum.

- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4.

- Yorimitsu, H. (2010).

- Bocchi, V. et al. (2018, August 16).

- BOC Sciences. Intermediates in Drug Development: Lab to Industry.

- Organic Chemistry Portal. Suzuki Coupling.

Sources

- 1. 19099-56-0|1-Iodo-3-isopropylbenzene|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. Benzene, (3-iodopropyl)- | C9H11I | CID 138121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-iodo-3-methyl- [webbook.nist.gov]

- 5. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. p-Iodocumene | C9H11I | CID 87073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Propene, 3-iodo- [webbook.nist.gov]

- 8. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectrabase.com [spectrabase.com]

- 10. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]

- 11. 1,3-DIISOPROPYLBENZENE(99-62-7) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzene, (3-iodopropyl)- [webbook.nist.gov]

- 14. 1-iodo-3-isopropyl-5-(1-methoxyethyl)benzene CAS#: [m.chemicalbook.com]

Spectroscopic Data for 1-Iodo-3-isopropylbenzene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodo-3-isopropylbenzene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction to 1-Iodo-3-isopropylbenzene and its Spectroscopic Characterization

1-Iodo-3-isopropylbenzene (C₉H₁₁I) is an aromatic compound featuring an iodine atom and an isopropyl group attached to a benzene ring at the meta position.[1] The precise characterization of its molecular structure is paramount for ensuring purity, understanding its reactivity, and for its effective use in subsequent chemical transformations. Spectroscopic methods provide a non-destructive and highly informative approach to confirm the identity and structure of such molecules. This guide will delve into the theoretical and practical aspects of analyzing 1-Iodo-3-isopropylbenzene using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity. For 1-Iodo-3-isopropylbenzene, ¹H NMR provides unambiguous evidence for the substitution pattern and the nature of the alkyl substituent.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-Iodo-3-isopropylbenzene.

-

Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its good dissolving power for a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which can be used as a reference.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in a spinner turbine and adjust its position.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a routine ¹H NMR, 8 to 16 scans are usually sufficient.

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 1-Iodo-3-isopropylbenzene in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | d | 1H | Ar-H |

| ~ 7.45 | s | 1H | Ar-H |

| ~ 7.05 | d | 1H | Ar-H |

| ~ 6.95 | t | 1H | Ar-H |

| ~ 2.85 | septet | 1H | CH(CH₃)₂ |

| ~ 1.20 | d | 6H | CH(CH ₃)₂ |

Interpretation:

-

Aromatic Region (6.5-8.0 ppm): The presence of four distinct signals in the aromatic region confirms the disubstituted nature of the benzene ring.[3] The splitting patterns (doublets and a triplet) are characteristic of a meta-substitution pattern, where the protons are not chemically equivalent and exhibit complex coupling. The downfield shifts are influenced by the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the iodine atom.[4]

-

Aliphatic Region (0.5-3.0 ppm): The isopropyl group gives rise to two signals. The methine proton (-CH) appears as a septet around 2.85 ppm due to coupling with the six equivalent methyl protons (n+1 rule, where n=6). The six methyl protons (two -CH₃ groups) are equivalent and appear as a doublet around 1.20 ppm, being split by the single methine proton.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

Data Processing: The processing steps are analogous to those for ¹H NMR. The chemical shifts are referenced to TMS (0 ppm) or the solvent signal (e.g., the central peak of the CDCl₃ triplet at ~77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of 1-Iodo-3-isopropylbenzene would show the following peaks:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 151 | Ar-C |

| ~ 138 | Ar-C |

| ~ 136 | Ar-C |

| ~ 129 | Ar-C |

| ~ 127 | Ar-C |

| ~ 94 | C-I |

| ~ 34 | C H(CH₃)₂ |

| ~ 24 | CH(C H₃)₂ |

Interpretation:

-

Aromatic Region (120-150 ppm): The spectrum is expected to show six distinct signals for the aromatic carbons, as they are all in unique chemical environments in this meta-substituted compound. The carbon atom directly attached to the iodine (C-I) is significantly shielded and appears at a much lower chemical shift (~94 ppm) due to the "heavy atom effect" of iodine.[6]

-

Aliphatic Region (0-50 ppm): The two signals in the aliphatic region correspond to the two different types of carbon atoms in the isopropyl group: the methine carbon and the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol for IR Spectroscopy

For a liquid sample like 1-Iodo-3-isopropylbenzene, the Attenuated Total Reflectance (ATR) technique is a common and convenient method:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric and instrumental absorptions.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the typical mid-IR range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The IR spectrum of 1-Iodo-3-isopropylbenzene is predicted to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (isopropyl) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1385-1365 | C-H bend | Isopropyl (gem-dimethyl) |

| 810-750 | C-H out-of-plane bend | Meta-disubstituted benzene |

| ~ 530 | C-I stretch | Aryl iodide |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the benzene ring and the isopropyl group.[3]

-

The characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.[3]

-

The C-H bending vibration for the isopropyl group provides further evidence for this substituent.

-

A key diagnostic feature is the strong absorption in the 810-750 cm⁻¹ range, which is characteristic of the C-H out-of-plane bending for a meta-disubstituted benzene ring.[7][8]

-

The C-I stretching vibration is expected at a low wavenumber, typically around 530 cm⁻¹, confirming the presence of the iodo-substituent.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (molecular ion, M⁺•).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged species and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Interpretation

The EI mass spectrum of 1-Iodo-3-isopropylbenzene is expected to show the following key fragments:

| m/z | Ion | Interpretation |

| 246 | [C₉H₁₁I]⁺• | Molecular ion (M⁺•) |

| 231 | [C₈H₈I]⁺ | Loss of a methyl radical (•CH₃) |

| 119 | [C₉H₁₁]⁺ | Loss of an iodine radical (•I) |

| 105 | [C₈H₉]⁺ | Loss of a methyl radical from [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes |

Interpretation:

-

Molecular Ion (m/z 246): The peak at m/z 246 corresponds to the molecular weight of 1-Iodo-3-isopropylbenzene, confirming its elemental composition.[1]

-

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The loss of a methyl radical (m/z 231) is a common fragmentation pathway for isopropyl-substituted compounds.[10] A very prominent peak is expected at m/z 119, corresponding to the loss of the iodine radical, which is a good leaving group.[11] The subsequent fragmentation of the [C₉H₁₁]⁺ ion can lead to other common aromatic fragments, such as the tropylium ion at m/z 91.[12]

Visualizations

Molecular Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural elucidation of 1-Iodo-3-isopropylbenzene. Each technique offers complementary information, and together, they allow for a detailed and confident characterization of the molecule's connectivity, functional groups, and overall structure. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound, ensuring its correct identification and quality control in synthetic and developmental pipelines.

References

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-39.

-

Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. (n.d.). ResearchGate. Retrieved from [Link]

- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

- Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(5), 34-39.

- Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis.

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

1-Chloro-3-Iodobenzene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzene, (3-iodopropyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Iodobenzonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

Benzene, (3-iodopropyl)-. (n.d.). PubChem. Retrieved from [Link]

-

Benzene, 1-iodo-3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Iodo-3-(1-methylethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Ma, R., et al. (2014).

-

¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. (n.d.). CORE. Retrieved from [Link]

- Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube.

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? (n.d.). PMC - NIH. Retrieved from [Link]

-

Benzene, 1-iodo-3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Spectra Prediction. (n.d.). CFM-ID. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

p-Iodocumene. (n.d.). PubChem. Retrieved from [Link]

-

infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

INFRARED SPECTROSCOPY INDEX. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube.

-

13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. 1-Iodo-3-(1-methylethyl)benzene | C9H11I | CID 18517089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. hmdb.ca [hmdb.ca]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1-Iodo-3-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-iodo-3-isopropylbenzene, a versatile aromatic building block with significant applications in organic synthesis and drug discovery. We will delve into its molecular structure, synthesis, spectroscopic characterization, and reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental insights.

Introduction to 1-Iodo-3-isopropylbenzene: A Key Synthetic Intermediate

1-Iodo-3-isopropylbenzene, also known as m-iodocumene, is an organoiodine compound featuring an iodine atom and an isopropyl group at the meta positions of a benzene ring. Its chemical formula is C₉H₁₁I, and it has a molecular weight of approximately 246.09 g/mol [1]. The presence of the carbon-iodine (C-I) bond is the defining feature of its chemical reactivity, rendering it an excellent electrophilic partner in a variety of cross-coupling reactions. The isopropyl group, while sterically larger than a methyl or ethyl group, imparts lipophilicity to the molecule and its derivatives, a property often sought in medicinal chemistry to enhance membrane permeability and oral bioavailability of drug candidates.

The strategic placement of the iodo and isopropyl groups in a meta-relationship allows for the synthesis of complex molecular architectures with specific three-dimensional orientations, which is crucial for optimizing interactions with biological targets. As such, 1-iodo-3-isopropylbenzene serves as a valuable starting material for the synthesis of a wide range of substituted aromatic compounds.

Table 1: Physicochemical Properties of 1-Iodo-3-isopropylbenzene

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁I | |

| Molecular Weight | 246.09 g/mol | |

| IUPAC Name | 1-Iodo-3-isopropylbenzene | |

| CAS Number | 19099-56-0 |

Synthesis of 1-Iodo-3-isopropylbenzene

A common and reliable method for the synthesis of 1-iodo-3-isopropylbenzene is through the Sandmeyer reaction, starting from the readily available 3-isopropylaniline. This multi-step process involves the diazotization of the primary amine followed by the introduction of the iodine atom.

Causality Behind the Experimental Choices

The choice of the Sandmeyer reaction is predicated on its high efficiency and functional group tolerance for the synthesis of aryl iodides from anilines. The diazotization step, carried out at low temperatures (0-5 °C), is critical to prevent the premature decomposition of the unstable diazonium salt. Sodium nitrite is the standard reagent for this transformation in the presence of a strong acid like sulfuric acid, which protonates the nitrous acid in situ. The subsequent introduction of iodine is achieved by treating the diazonium salt solution with an aqueous solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas, a thermodynamically favorable process that drives the reaction to completion.

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

3-Isopropylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, add 3-isopropylaniline (1.0 eq). Slowly add a pre-cooled solution of concentrated sulfuric acid in water. Maintain the temperature below 5 °C. To this stirred solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Iodination: In a separate flask, dissolve potassium iodide (1.2 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 1-iodo-3-isopropylbenzene as a colorless to pale yellow liquid.

Caption: Workflow for the synthesis of 1-Iodo-3-isopropylbenzene.

Spectroscopic Characterization

The structural elucidation of 1-iodo-3-isopropylbenzene relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

-

Isopropyl Group: A doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH) are characteristic.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region, with their chemical shifts influenced by the electron-withdrawing iodine and the electron-donating isopropyl group.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Isopropyl Group: Two distinct signals for the methyl and methine carbons.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the iodine atom showing a characteristic downfield shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl CH₃ | ~1.2 | Doublet | ~7 |

| Isopropyl CH | ~2.9 | Septet | ~7 |

| Aromatic H | 7.0 - 7.6 | Multiplet | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| Isopropyl CH₃ | ~24 | ||

| Isopropyl CH | ~34 | ||

| Aromatic C-I | ~95 | ||

| Aromatic C | 125 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions for 1-iodo-3-isopropylbenzene include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 1-iodo-3-isopropylbenzene will show a molecular ion peak ([M]⁺) at m/z ≈ 246. Key fragmentation patterns would involve the loss of an iodine atom ([M-I]⁺) and fragmentation of the isopropyl group.

Chemical Reactivity and Applications in Drug Development

The high reactivity of the C-I bond makes 1-iodo-3-isopropylbenzene a valuable substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. 1-Iodo-3-isopropylbenzene readily participates in these reactions to form biaryl structures, which are common motifs in many pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

-

To a reaction vessel, add 1-iodo-3-isopropylbenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).

-

Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup followed by purification by column chromatography.

Caption: Suzuki-Miyaura coupling of 1-Iodo-3-isopropylbenzene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing substituted alkynes that are important intermediates in the synthesis of natural products and pharmaceuticals.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

In a Schlenk flask under an inert atmosphere, combine 1-iodo-3-isopropylbenzene (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

Add a degassed solvent such as THF or DMF.

-

Add phenylacetylene (1.1 eq) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC. After completion, perform a standard workup and purify the product by column chromatography.

Caption: Sonogashira coupling of 1-Iodo-3-isopropylbenzene.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an aryl halide with an alkene. This reaction is highly valuable for the synthesis of substituted alkenes, which are prevalent in many biologically active molecules.

Experimental Protocol: Heck Reaction with Styrene

-

In a reaction vessel, combine 1-iodo-3-isopropylbenzene (1.0 eq), styrene (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine).

-

Add a suitable solvent such as DMF or acetonitrile.

-

Heat the reaction mixture to 80-120 °C under an inert atmosphere.

-

Monitor the reaction by GC or TLC. After completion, cool the reaction, perform a workup, and purify the product by column chromatography.

Caption: Heck reaction of 1-Iodo-3-isopropylbenzene.

Safety and Handling

1-Iodo-3-isopropylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may be irritating to the eyes, skin, and respiratory system. Store in a cool, dry place away from light and oxidizing agents[2][3]. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Iodo-3-isopropylbenzene is a highly valuable and versatile building block in organic synthesis. Its facile participation in a range of palladium-catalyzed cross-coupling reactions makes it an essential tool for the construction of complex molecular frameworks, particularly in the field of drug discovery and development. The synthetic and reaction protocols provided in this guide, along with the spectroscopic data, offer a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors.

References

-

PubChem. 1-Iodo-3-(1-methylethyl)benzene. [Link]

Sources

reactivity of 1-Iodo-3-isopropylbenzene in organic reactions

An In-depth Technical Guide to the Reactivity of 1-Iodo-3-isopropylbenzene in Organic Synthesis

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-iodo-3-isopropylbenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the mechanistic underpinnings and strategic considerations for employing this versatile aryl iodide. We will dissect the influence of its unique substitution pattern—a highly reactive iodo group for cross-coupling and a moderately bulky, electron-donating isopropyl group at the meta-position—on its behavior in a range of pivotal organic reactions. The guide covers fundamental palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, as well as Grignard reagent formation. Each section provides field-proven insights, detailed experimental protocols, and visual diagrams to elucidate reaction pathways and workflows, ensuring both theoretical understanding and practical applicability.

Introduction: Structural Features and Reactivity Profile

1-Iodo-3-isopropylbenzene (also known as 3-iodocumene) is a liquid aryl halide with the molecular formula C₉H₁₁I and a molecular weight of 246.09 g/mol [1]. Its utility in organic synthesis is anchored by the interplay of its two key functional groups: the iodine atom and the meta-positioned isopropyl group.

-

The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive substrates for many transition metal-catalyzed reactions, particularly those involving an oxidative addition step[2]. This high reactivity allows for milder reaction conditions (lower temperatures, lower catalyst loadings) compared to the analogous aryl bromides or chlorides, a critical factor in the synthesis of complex, functionalized molecules[3][4].

-

The Isopropyl Group: Positioned meta to the iodine, the isopropyl group exerts two primary influences:

-

Electronic Effect: As an alkyl group, it is weakly electron-donating through induction and hyperconjugation. This slightly increases the electron density of the aromatic ring, which can subtly modulate the rate of oxidative addition to a Pd(0) center.

-

Steric Effect: While the meta-positioning minimizes direct steric hindrance at the reaction site, the overall bulk of the isopropyl group can influence the choice of catalyst, ligand, and coupling partner, particularly in sterically demanding transformations like the Buchwald-Hartwig amination[5].

-

These combined features make 1-iodo-3-isopropylbenzene an excellent substrate for building molecular complexity, serving as a foundational piece in the assembly of pharmaceuticals and advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-heteroatom bond formation. 1-Iodo-3-isopropylbenzene is an exemplary substrate for these transformations due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling methods[2].

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are (1) Oxidative Addition of the aryl iodide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 3-isopropyl-1,1'-biphenyl

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-iodo-3-isopropylbenzene (1.0 mmol, 246 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

-

Catalyst/Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) to the flask. Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or GC-MS.

-